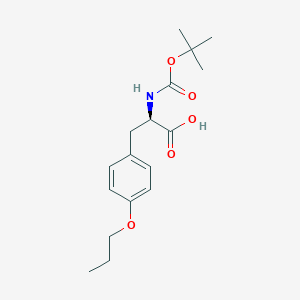

N-Boc-O-propyl-D-tyrosine

Vue d'ensemble

Description

. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-propyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with a Boc group and the substitution of the hydroxyl group with a propoxy group. The Boc group is introduced by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The propoxy group is introduced by reacting the Boc-protected D-tyrosine with propyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-O-propyl-D-tyrosine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol.

Substitution: Propyl bromide, potassium carbonate, and other nucleophiles.

Major Products Formed

Deprotection: D-tyrosine with a free amino group.

Substitution: Various derivatives of D-tyrosine with different functional groups replacing the propoxy group.

Applications De Recherche Scientifique

Drug Discovery and Development

N-Boc-O-propyl-D-tyrosine plays a crucial role in the synthesis of novel bioactive compounds. Its structural modifications allow researchers to explore new therapeutic targets, particularly in the development of ligands for metalloenzymes involved in critical biological processes. For instance, the compound can be utilized in Kinetic Target-Guided Synthesis (KTGS) to discover inhibitors for enzymes like endoplasmic reticulum aminopeptidases (ERAPs) and elastase LasB from Pseudomonas aeruginosa, which are implicated in cancer and antimicrobial resistance .

Case Study: Ligands for Metalloenzymes

A study focused on synthesizing ligands for ERAPs demonstrated that compounds derived from this compound exhibited nanomolar affinities for their targets. This indicates their potential as lead compounds in therapeutic applications aimed at modulating immune responses and combating bacterial virulence .

Protein Engineering

The incorporation of this compound into proteins enhances their stability and functionality. This compound serves as an alternative site for conjugation compared to more common residues like lysine or cysteine. Its unique properties allow for better control over the modification process, leading to more homogeneous products .

Applications in Conjugation Techniques

- Tyrosine Ligation : The use of this compound facilitates the formation of tyrosine-containing polypeptide conjugates, which can be utilized in antibody-drug conjugates and vaccine development. This method is advantageous because it provides a more controlled approach to modifying proteins without the complications associated with lysine or cysteine residues .

Membrane Protein Studies

Recent advancements have highlighted the utility of noncanonical amino acids like this compound in studying membrane proteins. These proteins often present challenges due to their hydrophobic nature and complex structures. The incorporation of this compound into membrane proteins allows researchers to probe their functions more effectively using techniques such as Genetic Code Expansion (GCE) .

Innovative Techniques

- GCE Systems : The development of orthogonal tRNA synthetase systems enables the incorporation of this compound into proteins within both bacterial and mammalian cells, facilitating studies on protein interactions and functions in a cellular context .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Discovery | Synthesis of ligands for metalloenzymes (e.g., ERAPs, LasB) | High affinity, potential therapeutic leads |

| Protein Engineering | Alternative conjugation site for tyrosine-containing polypeptides | Enhanced stability and homogeneity |

| Membrane Protein Studies | Incorporation into membrane proteins using GCE techniques | Improved functional studies |

Mécanisme D'action

The mechanism of action of N-Boc-O-propyl-D-tyrosine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The propoxy group can be modified to introduce various functional groups, allowing for the synthesis of diverse compounds .

Comparaison Avec Des Composés Similaires

N-Boc-O-propyl-D-tyrosine is similar to other Boc-protected amino acids, such as N-Boc-O-benzyl-D-tyrosine and N-Boc-O-methyl-D-tyrosine . its unique propoxy group provides distinct reactivity and applications. Compared to N-Boc-O-benzyl-D-tyrosine, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .

Similar Compounds

- N-Boc-O-benzyl-D-tyrosine

- N-Boc-O-methyl-D-tyrosine

- N-Boc-D-tyrosine

Activité Biologique

N-Boc-O-propyl-D-tyrosine is a derivative of D-tyrosine, a non-proteinogenic amino acid that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

This compound features a tert-butyloxycarbonyl (Boc) protective group on the amino group and a propyl group on the hydroxyl position. The Boc group serves to protect the amino functionality during chemical reactions, facilitating the synthesis of complex molecules without unwanted side reactions.

Synthesis Overview

The synthesis of this compound typically involves:

- Protection of D-tyrosine : The amino group is protected using Boc anhydride.

- Alkylation : The hydroxyl group is alkylated with propyl bromide or similar reagents.

- Deprotection : The Boc group can be removed under acidic conditions to yield free D-tyrosine.

This synthetic pathway allows for the production of this compound in a controlled manner, enabling further modifications for research applications .

Biological Activities

This compound exhibits several biological activities owing to its structural properties:

1. Antioxidant Activity

- The phenolic structure in tyrosine derivatives contributes to their radical scavenging abilities. Studies have shown that derivatives like this compound can effectively neutralize free radicals, potentially offering protective effects against oxidative stress .

2. Antimicrobial Properties

- Research indicates that certain tyrosine derivatives possess antibacterial properties. The incorporation of hydrophobic groups, such as the propyl group in this compound, may enhance membrane permeability, thus improving antimicrobial efficacy against various pathogens .

3. Role in Peptide Synthesis

- This compound serves as a valuable building block in peptide synthesis, particularly in creating peptidomimetics that can mimic natural peptides with enhanced stability and bioactivity. This application is crucial in drug development and biochemical studies.

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to participate in biochemical reactions as a substrate or intermediate:

- Enzyme Interactions : As a substrate for various enzymes, this compound can influence metabolic pathways involving neurotransmitters and hormones.

- Protein Modifications : The presence of the Boc protecting group allows for selective modifications that can alter protein interactions and functions, which is essential in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological significance of tyrosine derivatives, including this compound:

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPPSPGQIMRPNE-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.